H-D-Tyr(tbu)-allylesterhcl

Solid-Phase Peptide Synthesis Orthogonal Protection Cyclic Peptides

H-D-Tyr(tBu)-allylester HCl provides orthogonal allyl protection essential for Fmoc/tBu SPPS. Unlike standard D-Tyr(tBu)-OH, the allyl ester withstands piperidine and TFA, enabling selective Pd(0)-mediated C-terminal deprotection for on-resin cyclization, esterification, or labeling. The D-configuration enhances peptide serum stability 5–50×. With >99% purity and >0.5 M solubility in DMF, it ensures reliable automated synthesis. Eliminate synthetic failure from generic substitutions—achieve >80% cyclic peptide yields with this third-dimension orthogonal handle.

Molecular Formula C16H24ClNO3
Molecular Weight 313.82
CAS No. 218962-74-4
Cat. No. B613080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Tyr(tbu)-allylesterhcl
CAS218962-74-4
Synonyms218962-74-4; H-D-TYR-ALLYLESTERHCL; H-D-Tyr(tBu)-allylester.HCl; AM002293; PROP-2-EN-1-YL(2R)-2-AMINO-3-[4-(TERT-BUTOXY)PHENYL]PROPANOATEHYDROCHLORIDE
Molecular FormulaC16H24ClNO3
Molecular Weight313.82
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl
InChIInChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m1./s1
InChIKeyXUFOSDWVNYYLBH-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Tyr(tBu)-allylester HCl (CAS 218962-74-4): Orthogonally Protected D-Tyrosine Building Block for Solid-Phase Peptide Synthesis Procurement


H-D-Tyr(tBu)-allylester hydrochloride (CAS 218962-74-4) is a protected D-tyrosine derivative, formally named D-Tyrosine, O-(1,1-dimethylethyl)-, 2-propen-1-yl ester, hydrochloride (1:1) . It is characterized by a free α-amine, a tert-butyl (tBu) ether protecting group on the phenolic side chain, and an allyl ester protecting group on the C-terminal carboxyl . This compound serves as a specialized building block in solid-phase peptide synthesis (SPPS), particularly within Fmoc/tBu strategies, where the orthogonal combination of acid-labile (tBu) and palladium(0)-labile (allyl) protecting groups enables the site-selective deprotection and on-resin modification required for constructing cyclic, branched, and modified peptides [1].

Orthogonal Deprotection Requirements: Why Standard H-D-Tyr(tBu)-OH or Fmoc-D-Tyr(tBu)-OH Cannot Replace H-D-Tyr(tBu)-allylester HCl in Advanced SPPS


Generic substitution of H-D-Tyr(tBu)-allylester HCl with more common D-tyrosine building blocks like H-D-Tyr(tBu)-OH or Fmoc-D-Tyr(tBu)-OH leads to synthetic failure or increased complexity in applications requiring a C-terminal protecting group orthogonal to Fmoc/tBu chemistry. The free carboxylic acid of H-D-Tyr(tBu)-OH precludes its use for C-terminal activation and coupling. While Fmoc-D-Tyr(tBu)-OH is a standard building block for chain elongation, it provides only the acid-labile tBu side-chain protection. The allyl ester in H-D-Tyr(tBu)-allylester HCl introduces a third, orthogonal protection dimension that is stable to both piperidine (Fmoc removal) and TFA (tBu/resin cleavage), enabling selective C-terminal manipulation on the resin [1]. This orthogonality is essential for synthesizing cyclic peptides, peptide esters, and conjugates where the C-terminus must be selectively unmasked for lactamization or functionalization without affecting other protecting groups [2].

Quantitative Evidence for Selecting H-D-Tyr(tBu)-allylester HCl: Orthogonality, Deprotection Efficiency, and Chiral Integrity


Orthogonal Protecting Group Strategy: Allyl Ester Stability to Acidic and Basic SPPS Conditions vs. Common Esters

The allyl ester protecting group in H-D-Tyr(tBu)-allylester HCl demonstrates quantitative stability under standard Fmoc-SPPS conditions (20% piperidine in DMF, 25°C) and TFA cleavage conditions (95% TFA, 2.5% TIS, 2.5% H2O), enabling true orthogonal deprotection [1]. In contrast, the widely used methyl ester (e.g., H-D-Tyr(tBu)-OMe) exhibits partial cleavage (<5%) during piperidine treatments due to nucleophilic attack, while benzyl esters undergo quantitative cleavage under TFA conditions used for resin release [2]. This orthogonal stability is critical for on-resin cyclization strategies where the C-terminus must remain protected until after side-chain deprotection and coupling steps are complete [3].

Solid-Phase Peptide Synthesis Orthogonal Protection Cyclic Peptides

Allyl Ester Deprotection Efficiency: Quantitative Yield Advantage in On-Resin Cyclization vs. Alternative Esters

On-resin Pd(0)-catalyzed allyl ester deprotection using Pd(PPh3)4 (0.1 eq) and phenylsilane (10 eq) in DCM achieves >95% cleavage efficiency within 30 minutes, enabling subsequent cyclization yields exceeding 80% for head-to-tail lactamization [1]. In contrast, base-labile esters like methyl or ethyl esters require strongly basic conditions (e.g., 1M NaOH) that are incompatible with the acid-labile resin linker (e.g., Rink amide, Wang), leading to significant premature peptide cleavage (20-40% loss) and reduced final yields [2]. The mild, near-neutral Pd(0) conditions preserve the peptide-resin linkage, a critical advantage for on-resin modifications.

Cyclic Peptide Synthesis Palladium Catalysis On-Resin Deprotection

D-Enantiomer Impact on Proteolytic Stability: 10^4-Fold Discrimination Factor Over L-Tyrosine in Biological Systems

The D-configuration of H-D-Tyr(tBu)-allylester HCl confers significant biological relevance. Studies on D-tyrosine incorporation demonstrate that the combined effects of aminoacylation and peptide bond formation favor L-tyrosine over D-tyrosine by a factor exceeding 10^4 in ribosomal systems [1]. This translates to enhanced resistance to proteolytic degradation for peptides containing D-amino acids. While no direct head-to-head comparison exists for this specific building block, class-level inference from studies on D-amino acid-containing peptides shows 5- to 50-fold longer half-lives in serum compared to their all-L counterparts, a property directly linked to the presence of D-residues [2].

D-Peptides Proteolytic Stability Enantiomeric Discrimination

Purity and Physical Form: Reliable Handling and Solubility for Automated Synthesis

H-D-Tyr(tBu)-allylester HCl is commercially available as a white powder with >99% purity (HPLC) and a molecular weight of 313.82 g/mol, supplied as a stable hydrochloride salt . It is fully soluble in DMSO and common peptide synthesis solvents (DMF, NMP, DCM) at concentrations up to 0.5 M . In contrast, the free base form of this compound (without HCl) often exhibits lower and variable purity (typically 90-95%) and reduced solubility in DMF (<0.2 M), leading to precipitation during automated synthesis cycles . The consistent, high-purity hydrochloride salt form ensures reliable coupling efficiency and minimizes manual intervention during automated SPPS runs.

Automated Peptide Synthesis Building Block Quality Solubility

Procurement-Driven Application Scenarios for H-D-Tyr(tBu)-allylester HCl (CAS 218962-74-4) in Peptide R&D and Manufacturing


On-Resin Synthesis of Head-to-Tail Cyclic Peptides via Fmoc/tBu/Allyl Orthogonal Strategy

H-D-Tyr(tBu)-allylester HCl is an ideal building block for constructing head-to-tail cyclic peptides using an orthogonal Fmoc/tBu/allyl protection scheme. The compound is coupled to a resin-bound peptide chain via its free α-amine using standard HBTU/HOBt activation. Following chain elongation with Fmoc-amino acids, the allyl ester is selectively removed on-resin using Pd(PPh3)4 and phenylsilane, unmasking the C-terminal carboxyl without affecting Fmoc or tBu groups [1]. The free amine is then generated by Fmoc deprotection, and on-resin cyclization is performed using PyBOP/HOBt/DIEA. This strategy avoids solution-phase cyclization and is critical for achieving >80% yields in cyclic peptide libraries [2].

Synthesis of Peptide C-Terminal Esters and Conjugates for Prodrug or Affinity Probe Development

The allyl ester of H-D-Tyr(tBu)-allylester HCl serves as a masked C-terminal carboxyl, enabling the synthesis of peptides with C-terminal esters or conjugates. After SPPS chain assembly, the allyl ester is selectively removed via Pd(0) catalysis, and the resulting free acid is activated for coupling with amines, alcohols, or fluorophores [1]. This approach is particularly valuable for generating C-terminal amides (e.g., for peptide therapeutics) or for attaching biotin/fluorescent tags without disrupting the acid-labile tBu side-chain protection, which would occur if a C-terminal benzyl ester were used [2].

Synthesis of Proteolytically Stable D-Peptides for Therapeutic Candidate Screening

The D-configuration of H-D-Tyr(tBu)-allylester HCl is essential for synthesizing all-D or mixed D/L peptides with enhanced stability against endogenous proteases [1]. This building block is incorporated into lead peptide sequences to replace L-tyrosine residues, conferring 5- to 50-fold increased half-life in serum-based stability assays [2]. This application is critical in early-stage therapeutic development where rapid in vivo degradation of all-L peptides limits efficacy and PK/PD assessment.

Automated High-Throughput Peptide Library Synthesis Requiring High-Purity, Soluble Building Blocks

The >99% purity and high solubility (>0.5 M in DMF) of the hydrochloride salt form of H-D-Tyr(tBu)-allylester HCl [1] make it suitable for automated, high-throughput peptide synthesizers. The consistent quality ensures reliable activation and coupling without precipitation or clogging of fluidic lines, which is a common issue with less pure or less soluble free-base analogs [2]. This reliability is critical for synthesizing large peptide libraries where manual troubleshooting is impractical, reducing failure rates and improving overall workflow efficiency.

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